N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring and two nitro groups at the 3rd and 5th positions of the benzamide moiety.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent due to the presence of the benzothiazole moiety.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving benzothiazole derivatives.
Material Science: It is explored for its potential use in the development of fluorescent materials and electroluminescent devices.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Safety and Hazards
Future Directions
“N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is provided to early discovery researchers, indicating its potential use in future scientific research . Other related compounds are being explored in various fields like pharmaceutical chemistry , indicating potential future directions for this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Nitration of Benzamide: The nitration of benzamide can be achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the desired positions.
Coupling Reaction: The final step involves the coupling of the ethoxy-substituted benzothiazole with the dinitrobenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ethoxy-substituted benzothiazole carboxylic acids.
Reduction: Formation of amino-substituted benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzothiazole ring is known to interact with various enzymes, inhibiting their activity and thereby exerting its biological effects. The nitro groups may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylbutanamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is unique due to the presence of both the ethoxy group and the dinitrobenzamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications, distinguishing it from other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S/c1-2-26-12-3-4-13-14(8-12)27-16(17-13)18-15(21)9-5-10(19(22)23)7-11(6-9)20(24)25/h3-8H,2H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMQIRCRXDMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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